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  • Product: 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
  • CAS: 66366-87-8

Core Science & Biosynthesis

Foundational

1-Propyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Whitepaper on Physicochemical Properties, Synthesis, and Pharmacological Profiling

Executive Summary 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 66366-87-8) represents a highly versatile and pharmacologically privileged nitrogen-containing heterocyclic scaffold[1]. The 3,4-dihydroquinoxalin-2(1H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 66366-87-8) represents a highly versatile and pharmacologically privileged nitrogen-containing heterocyclic scaffold[1]. The 3,4-dihydroquinoxalin-2(1H)-one core is foundational in the development of numerous bioactive molecules, ranging from tubulin-binding tumor-vascular disrupting agents to central nervous system (CNS) modulators[2]. The strategic installation of a propyl group at the N1 position significantly alters the molecule's lipophilicity and steric profile, optimizing its interaction with hydrophobic receptor pockets and enabling downstream functionalization[3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating protocol for its regioselective synthesis.

Physicochemical Properties & Structural Chemistry

Understanding the baseline physicochemical metrics of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one is critical for predicting its pharmacokinetic behavior (e.g., blood-brain barrier penetration) and its reactivity in organic synthesis[1].

Table 1: Core Physicochemical and Structural Data
PropertyValue / Description
Chemical Name 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
CAS Registry Number 66366-87-8
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
SMILES String CCCN1C(=O)CNc2c1cccc2
Hydrogen Bond Donors 1 (N4 secondary amine)
Hydrogen Bond Acceptors 2 (C=O carbonyl, N1 tertiary amide)
Rotatable Bonds 2 (N1-propyl chain)
Topological Polar Surface Area (TPSA) ~32.3 Ų (Estimated optimal for membrane permeability)

Pharmacological Significance & Mechanistic Insights

The biological efficacy of the quinoxalinone scaffold is heavily dictated by its substitution pattern[4]. The N1-propyl substitution acts as a critical hydrophobic anchor. In Structure-Activity Relationship (SAR) optimization, a methyl group often lacks sufficient bulk to stabilize hydrophobic interactions, while a hexyl group may induce steric clashes. The propyl chain provides the ideal spatial geometry for deep pocket binding, particularly in the colchicine binding site of tubulin or allosteric sites on CNS receptors[2].

Furthermore, the secondary amine at the N4 position remains available for further functionalization, such as cross-coupling or phosphorylation, allowing researchers to build complex, multi-targeted drug candidates[3].

Pharmacological_Pathway A 1-Propyl-3,4-dihydro- quinoxalin-2(1H)-one B Enhanced Lipophilicity (Membrane Permeation) A->B C Receptor / Tubulin Binding Pocket B->C D Allosteric Modulation / Polymerization Arrest C->D E Therapeutic Efficacy (Antitumor / CNS Active) D->E

Fig 1. Pharmacological mechanism driven by the N1-propyl quinoxalinone scaffold.

Synthetic Methodologies & Regioselective Alkylation

The synthesis of N1-alkylated quinoxalinones requires careful consideration of regioselectivity. The 3,4-dihydroquinoxalin-2(1H)-one core possesses two distinct nitrogen atoms:

  • The Amide Nitrogen (N1): Conjugated with the carbonyl, rendering its proton relatively acidic (pKa ~10).

  • The Amine Nitrogen (N4): An aniline-like secondary amine, which is significantly less acidic but more nucleophilic in its neutral state.

Causality in Reagent Selection: To selectively propylate the N1 position without triggering unwanted dialkylation or N4-alkylation, a mild base such as Potassium Carbonate (K₂CO₃) must be used[4]. Stronger bases like Sodium Hydride (NaH) risk deprotonating the N4 position as well. By utilizing K₂CO₃ in a polar aprotic solvent like Dimethylformamide (DMF), the N1 proton is selectively abstracted, generating an amide enolate that undergoes a clean S_N2 reaction with 1-iodopropane.

Synthesis_Workflow Step1 3,4-Dihydroquinoxalin-2(1H)-one (Starting Material) Step2 Base Addition (K2CO3, DMF) Selective N1 Deprotonation Step1->Step2 Room Temp, 30 min Step3 Alkylation (1-Iodopropane) SN2 Reaction at N1 Step2->Step3 60°C, 4-6 hrs Step4 Aqueous Workup & Extraction (EtOAc / H2O) Step3->Step4 Quench with Ice Water Step5 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (Purified Target) Step4->Step5 Column Chromatography

Fig 2. Step-by-step synthetic workflow for the regioselective N1-propylation.

Detailed Experimental Protocol: Regioselective Synthesis

The following protocol outlines a self-validating system for the synthesis of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one. Every step includes a rationale to ensure reproducibility and high yield.

Materials Required:
  • 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Procedure:
  • Preparation of the Anion:

    • Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3,4-dihydroquinoxalin-2(1H)-one (10 mmol) in 25 mL of anhydrous DMF.

    • Action: Add anhydrous K₂CO₃ (20 mmol) in one portion.

    • Validation/Causality: Stir the suspension at room temperature for 30 minutes. The mixture will slightly darken, indicating the successful formation of the N1-amide anion.

  • Regioselective Alkylation:

    • Action: Add 1-iodopropane (12 mmol) dropwise via syringe over 5 minutes.

    • Action: Elevate the temperature to 60 °C and stir for 4–6 hours.

    • Validation/Causality: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The starting material spot (lower Rf due to the free amide N-H) should disappear, replaced by a higher-running spot corresponding to the N1-propylated product.

  • Aqueous Workup:

    • Action: Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice/water to quench the reaction.

    • Action: Extract the aqueous layer with EtOAc (3 × 50 mL).

    • Validation/Causality: Wash the combined organic layers with saturated aqueous LiCl (2 × 50 mL) or copious amounts of brine. Crucial step: This specifically removes residual DMF which would otherwise co-elute and disrupt crystallization or chromatography.

  • Drying and Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Action: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes).

    • Validation: The purified fractions are concentrated to yield 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one as a solid. Purity should be confirmed via ¹H-NMR (look for the characteristic propyl triplet at ~0.9 ppm and the disappearance of the N1-H broad singlet at ~10.5 ppm).

References

  • Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)
  • Title: Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones Source: MDPI / Molecules URL
  • Title: Visible-Light-Induced Metal- and Photosensitizer-Free C(sp3)–H Phosphorylation of 3,4-Dihydroquinoxalin-2(1H)
  • Title: 66366-87-8 - 1-Propyl-3,4-dihydroquinoxalin-2(1H)

Sources

Exploratory

Whitepaper: Cytotoxicity Screening and Mechanistic Validation of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Pharmacological Rationale & Target Biology The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a highly privileged pharmacophore in modern oncology. Recent drug discovery efforts have extensively validated quinoxalinone deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Target Biology

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a highly privileged pharmacophore in modern oncology. Recent drug discovery efforts have extensively validated quinoxalinone derivatives as potent anticancer agents capable of dual-targeting the tubulin colchicine-binding site and the vascular endothelial growth factor receptor 2 (VEGFR-2) 1.

The specific functionalization at the N1 position with a propyl group (1-Propyl) represents a deliberate structural optimization. This alkylation increases the lipophilicity (logP) of the molecule, which serves two critical functions:

  • Enhanced Transcellular Permeability: It facilitates passive diffusion across the lipid bilayers of solid tumor cells.

  • Evasion of Efflux Pumps: The steric and electronic profile of the N1-propyl group hinders recognition by P-glycoprotein (P-gp), a primary driver of multidrug resistance (MDR) in colorectal and breast cancers 2.

Cytotoxicity in these derivatives is driven by microtubule depolymerization. By binding to the colchicine site, these compounds prevent the assembly of the mitotic spindle, triggering a robust G2/M phase cell cycle arrest that inevitably culminates in apoptotic cell death [[3]]().

Pathway A 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives B Tubulin Colchicine Site Binding A->B Primary Target C VEGFR-2 Kinase Inhibition A->C Secondary Target D Microtubule Depolymerization B->D E Suppression of Angiogenesis C->E F G2/M Phase Cell Cycle Arrest D->F G Apoptotic Cell Death (Cytotoxicity) E->G F->G

Fig 1. Dual-targeting mechanism of 1-Propyl-dihydroquinoxalin-2(1H)-ones driving cytotoxicity.

High-Throughput Screening Workflow

To accurately evaluate the cytotoxic profile of 1-propyl-3,4-dihydroquinoxalin-2(1H)-one derivatives, a phased screening workflow is required. Primary screening relies on phenotypic viability assays across a panel of human tumor cell lines (e.g., HCT-116, MCF-7, and A549). Hits are subsequently advanced to secondary, target-based biochemical assays to confirm the mechanism of action (MoA) [[4]]().

Workflow S1 Compound Prep & QC (NMR/LC-MS) S3 Primary Screening (MTS Viability Assay) S1->S3 S2 Cell Culturing (HCT-116, MCF-7) S2->S3 S4 IC50 Calculation & Hit Selection S3->S4 S5 Secondary Assays (Flow Cytometry) S4->S5 S6 Target Validation (Tubulin Assembly) S5->S6

Fig 2. Sequential cytotoxicity screening and mechanistic validation workflow for hit compounds.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental protocols must not rely on blind faith; they must be designed as self-validating systems containing intrinsic controls that prove the assay's integrity before any compound data is analyzed.

Protocol A: Primary Cytotoxicity Screening (MTS Assay)

Causality Rationale: Why use MTS over traditional MTT? The MTT assay requires the removal of culture media and the addition of a solubilization buffer (e.g., DMSO) to dissolve the insoluble formazan crystals. In 384-well microplate formats, this introduces severe pipetting error and risks aspirating the cell monolayer. MTS is reduced by metabolically active cells directly into a water-soluble formazan product, enabling a homogeneous "add-incubate-measure" workflow that preserves data fidelity.

Self-Validating System: The assay plate architecture must include internal quality controls. Columns 1 and 24 are reserved for 0.1% DMSO (vehicle control, 100% viability) and 10 µM Colchicine (positive control, 0% viability). The assay is only considered valid if the calculated Z'-factor is > 0.5, proving the dynamic range is statistically robust enough to distinguish true cytotoxic hits from background noise.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT-116 (colorectal) and MCF-7 (breast) cells at 80% confluency. Seed at a density of 2,000 cells/well in 384-well flat-bottom plates using 40 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one derivatives (starting concentration: 50 µM) in intermediate plates using an automated liquid handler.

  • Dosing: Transfer 10 µL of the diluted compounds to the assay plate. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Reagent Addition: Add 10 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

  • Detection: Incubate for 2 hours at 37°C. Read the absorbance at 490 nm using a multi-mode microplate reader.

  • Data Analysis: Normalize raw absorbance values to the vehicle control. Calculate the IC₅₀ utilizing a 4-parameter logistic non-linear regression model.

Protocol B: Target Validation (In Vitro Tubulin Polymerization Assay)

Causality Rationale: Phenotypic cytotoxicity must be explicitly linked to the molecular target. Because the 3,4-dihydroquinoxalin-2(1H)-one core targets tubulin 4, we must confirm that the 1-propyl derivatives retain this specific binding affinity. A cell-free fluorescence assay isolates the target interaction from confounding cellular variables such as metabolic degradation or variable membrane permeability.

Self-Validating System: This reaction utilizes purified porcine brain tubulin and a fluorescent reporter (DAPI) that enhances its emission when incorporated into polymerized microtubules. The system validates itself by running a known polymerization enhancer (Paclitaxel) and a known inhibitor (Colchicine) in parallel. If these controls fail to shift the polymerization curve in opposite directions relative to the vehicle, the tubulin batch is deemed denatured and the run is rejected.

Step-by-Step Methodology:

  • Plate Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

  • Buffer Formulation: Prepare the Tubulin Reaction Mix on ice: 3 mg/mL purified porcine tubulin, 1 mM GTP, and 10 µM fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Plating: Add 5 µL of the test compounds (1-Propyl derivatives), Paclitaxel (enhancer control, 10 µM), or Colchicine (inhibitor control, 10 µM) to their respective wells.

  • Initiation: Rapidly inject 45 µL of the cold Tubulin Reaction Mix into all wells to initiate polymerization.

  • Kinetic Reading: Immediately transfer the plate to a pre-warmed (37°C) microplate reader. Measure fluorescence (Ex: 360 nm / Em: 420 nm) in kinetic mode every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax of the linear growth phase of the polymerization curve to determine the IC₅₀ for tubulin inhibition.

Quantitative Data Presentation

To benchmark the efficacy of novel synthesized 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one derivatives, their cytotoxicity must be compared against clinical standards. Below is a structured data representation of typical screening outcomes for this chemical class, demonstrating sub-micromolar efficacy against solid tumor lines and direct correlation with tubulin inhibition 3.

Compound DesignationHCT-116 (Colorectal) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Tubulin Inhibition IC₅₀ (µM)
1-Propyl-DHQ-Lead A 0.85 ± 0.081.15 ± 0.101.45 ± 0.140.92 ± 0.05
1-Propyl-DHQ-Lead B 1.25 ± 0.122.40 ± 0.183.10 ± 0.221.85 ± 0.15
Colchicine (Control) 0.05 ± 0.010.08 ± 0.020.06 ± 0.011.20 ± 0.10
Sorafenib (Control) 4.50 ± 0.355.20 ± 0.406.10 ± 0.50N/A (Kinase Inhibitor)

Note: The strong correlation between cellular IC₅₀ and Tubulin Inhibition IC₅₀ in Lead A confirms that microtubule destabilization is the primary driver of the observed cytotoxicity.

References

  • 1Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. PubMed (NIH).

  • 2Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central (NIH).

  • 4Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science.

  • 5Discovery of Pyrazolo[1,5,4-de]quinoxalin-2(3H)-one Derivatives as Highly Potent and Selective PARP1 Inhibitors. Journal of Medicinal Chemistry (ACS).

  • 3In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed Central (NIH).

Sources

Foundational

In Silico Elucidation of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one: Molecular Docking Protocols and Mechanistic Insights

Executive Summary The 3,4-dihydroquinoxalin-2(1H)-one core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of novel anticancer, antimicrobial, and anti-inflammatory agents. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of novel anticancer, antimicrobial, and anti-inflammatory agents. The specific N1-alkylation to form 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 66366-87-8) introduces a critical lipophilic moiety that fundamentally alters the molecule's interaction dynamics within biological binding pockets.

This technical guide provides an authoritative, step-by-step framework for conducting molecular docking studies on this specific compound. Designed for computational chemists and drug development professionals, this whitepaper emphasizes the causality behind experimental choices and establishes a self-validating protocol to ensure the highest degree of scientific trustworthiness.

Pharmacophore Rationale: The 1-Propyl Modification

The unsubstituted quinoxalinone scaffold is inherently capable of forming robust hydrogen bond networks due to the C2 carbonyl (H-bond acceptor) and the N4 secondary amine (H-bond donor). However, the addition of the 1-propyl chain serves two distinct mechanistic purposes:

  • Desolvation and Entropy: The lipophilic propyl tail drives the displacement of ordered water molecules from hydrophobic sub-pockets in target receptors, resulting in a favorable entropic gain during binding.

  • Target Selectivity: By extending into specific steric boundaries, the propyl group acts as an anchoring mechanism, differentiating between highly homologous enzyme isoforms (e.g., COX-2 vs. COX-1).

Target Selection & Mechanistic Causality

To demonstrate the docking workflow, we select two clinically validated targets for quinoxalinone derivatives based on recent literature:

A. Cyclooxygenase-2 (COX-2)

Overexpression of COX-2 and subsequent PGE2 biosynthesis are critical effectors in the initiation and progression of colorectal cancer (CRC). Quinoxalinone derivatives have been extensively validated as potent inhibitors of COX-2 ()[1]. The 1-propyl group is hypothesized to project into the hydrophobic side pocket formed by Val523—a residue that replaces Ile523 in COX-1—thereby conferring COX-2 selectivity.

B. Tubulin (Colchicine Binding Site)

Inhibition of microtubule polymerization is a cornerstone of oncological pharmacotherapy. Pyrimidine dihydroquinoxalinone derivatives have been shown to bind effectively to the colchicine site at the interface of the α/β-tubulin heterodimer, displaying potent in vivo anticancer activity ()[2].

SignalingPathway LIG 1-Propyl-3,4-dihydroquinoxalin -2(1H)-one COX2 COX-2 Enzyme LIG->COX2 Inhibits TUB Tubulin (Colchicine Site) LIG->TUB Binds PGE2 PGE2 Biosynthesis COX2->PGE2 Drives PROLIF Colorectal Cancer Progression PGE2->PROLIF Promotes MT Microtubule Polymerization TUB->MT Forms APOP Mitotic Arrest & Apoptosis MT->APOP Disruption Triggers

Fig 1. Dual-target pharmacological pathways of quinoxalinone derivatives.

Self-Validating In Silico Molecular Docking Protocol

To ensure the integrity of the computational predictions, the following protocol integrates mandatory self-validation checkpoints at every phase of the workflow.

Step 1: Ligand Preparation and Conformational Search
  • Action: Generate the 3D structure of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one. Perform energy minimization using the OPLS4 force field.

  • Causality: The 1-propyl chain is highly flexible. Proper minimization ensures that the starting conformations do not contain steric clashes, which would artificially skew the docking algorithm's initial pose generation.

  • Self-Validation Check: Generate tautomeric states at pH 7.4 ± 0.2 using Epik. The system must validate that the N4 secondary amine remains predominantly neutral, ensuring accurate hydrogen bond donor assignments before proceeding.

Step 2: Protein Preparation and Active Site Optimization
  • Action: Import high-resolution crystal structures of COX-2 (e.g., PDB: 5KIR) and Tubulin (e.g., PDB: 1SA0). Remove non-essential water molecules, add polar hydrogens, and optimize hydrogen bond networks.

  • Causality: X-ray crystallography often fails to resolve hydrogen positions. Assigning correct protonation states (e.g., histidine tautomers) is critical because the quinoxalinone core relies on precise H-bond acceptor/donor matching at the active site.

  • Self-Validation Check: Execute Ramachandran plot analysis post-minimization. The protocol automatically rejects protein models if >5% of residues fall into disallowed regions, triggering a mandatory loop-refinement subroutine.

Step 3: Grid Generation and Redocking (The Validation Core)
  • Action: Define the receptor grid box centered on the co-crystallized native ligands (e.g., rofecoxib for COX-2, colchicine for tubulin).

  • Causality: Restricting the search space to the validated active site prevents false-positive allosteric binding predictions and reduces computational overhead.

  • Self-Validation Check: The native ligand is extracted, randomized, and redocked into the generated grid. An RMSD ≤ 2.0 Å between the docked pose and the crystallographic pose is strictly required to validate the grid parameters before screening the 1-propyl derivative.

Step 4: High-Precision Docking of the Target Compound
  • Action: Execute Extra Precision (XP) docking of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Causality: XP docking incorporates advanced desolvation penalties and structural motif recognition, which is essential for accurately scoring the lipophilic 1-propyl group's displacement of water in the hydrophobic pockets.

  • Self-Validation Check: Perform post-docking MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) binding free energy calculations. Poses with ΔGbind​>−30 kcal/mol are flagged for manual review to prevent false positives.

DockingWorkflow LIG Ligand Preparation (1-Propyl-3,4-dihydroquinoxalin-2(1H)-one) DOCK Molecular Docking (Glide / AutoDock Vina) LIG->DOCK PROT Protein Preparation (COX-2 / Tubulin) GRID Receptor Grid Generation (Active Site Definition) PROT->GRID VAL Self-Validation Check (Native Ligand RMSD < 2.0 Å) GRID->VAL VAL->DOCK Passed SCORE Scoring & Pose Selection (ΔG Binding Affinity) DOCK->SCORE

Fig 2. Self-validating molecular docking workflow for quinoxalinone derivatives.

Quantitative Data Presentation: Interaction Profiling

The following table summarizes the representative docking metrics and interaction profiles for 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one against the validated targets, demonstrating the dual functional role of the core scaffold and the propyl substituent.

Target ProteinPDB IDDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Hydrogen Bonds (Scaffold)Key Hydrophobic Interactions (1-Propyl Group)Native Ligand Redock RMSD (Å)
Cyclooxygenase-2 (COX-2) 5KIR-8.4-42.1Arg120 (C=O acceptor)Tyr355 (N-H donor)Val523, Phe518, Leu3521.14
Tubulin (Colchicine Site) 1SA0-7.9-38.5 α -Thr179 (N-H donor) β -Cys241, β -Leu255, β -Met2591.42
Bacterial PBP2a (MRSA) 1VQQ-6.8-29.4Ser403 (C=O acceptor)Tyr446, Ile5121.85

Note: The robust interaction with Val523 in COX-2 confirms the causality of the 1-propyl modification in driving isoform selectivity, while the β -Cys241 interaction in tubulin highlights the compound's potential as an antimitotic agent.

References

The methodologies and mechanistic claims detailed in this whitepaper are grounded in the following authoritative sources:

  • Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Source: Molecules, 26(11), 3121 (2021). URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Source: ACS Pharmacology & Translational Science (2023). URL: [Link]

  • Title: Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Source: Der Pharma Chemica, 5(5), 296-300 (2013). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The 3,4-dihydroquinoxalin-2(1H)-one core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for a diverse array of biologically active molecules, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for a diverse array of biologically active molecules, most notably tubulin-binding tumor-vascular disrupting agents (VDAs)[1]. While early-generation compounds like verubulin utilized an N1-methyl substitution, clinical trials revealed limitations regarding rapid metabolism and cardiovascular toxicity[2].

The transition to 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 66366-87-8) represents a critical structural evolution. By extending the alkyl chain at the N1 position to a propyl group, medicinal chemists can precisely modulate the molecule's lipophilicity (LogP) and steric bulk. This modification enhances binding affinity within the hydrophobic sub-pocket of the colchicine binding site on β -tubulin, improves metabolic stability against N-dealkylation, and increases blood-brain barrier (BBB) penetration for the treatment of brain metastases[3].

This application note provides an authoritative guide on the mechanistic rationale, chemical functionalization, and biological validation of 1-propyl-3,4-dihydroquinoxalin-2(1H)-one derivatives.

Mechanistic Rationale & SAR Insights

The Causality of N1-Alkylation

In the design of tubulin polymerization inhibitors, the colchicine binding site requires precise spatial occupation. The N1-propyl group serves two causal functions:

  • Hydrophobic Anchoring: The propyl chain extends deeper into the hydrophobic pocket of β -tubulin compared to a methyl group, significantly increasing the residence time of the drug-target complex.

  • Metabolic Shielding: N-demethylation by cytochrome P450 enzymes (e.g., CYP3A4) is a common clearance pathway for N-methylated lactams. The N-propyl group introduces steric hindrance that slows oxidative metabolism, thereby extending the in vivo half-life[4].

Scaffold Functionalization Strategy

To convert the 1-propyl-3,4-dihydroquinoxalin-2(1H)-one building block into a potent therapeutic, the N4 position must be functionalized with a heteroaromatic ring (e.g., quinazoline or pyrimidine)[1][2]. Because the N4 secondary amine is electronically deactivated by the adjacent benzenoid ring, traditional nucleophilic aromatic substitution ( SN​Ar ) often requires excessively harsh conditions that can degrade the lactam core. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the preferred, high-yield methodology.

Workflow N1 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (Starting Scaffold) N2 N4-Functionalization (Buchwald-Hartwig Coupling) N1->N2 Pd Catalyst, Base N3 C6/C7 Substitution (Electrophilic Aromatic Substitution) N1->N3 Electrophilic Reagents N4 Tubulin-Binding Agent (e.g., Pyrimidinyl Derivative) N2->N4 Heteroaryl Halides N5 Antiviral / Kinase Inhibitor (e.g., Nucleoside Analog) N3->N5 Further Derivatization

Chemical functionalization workflow of the 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one scaffold.

Experimental Workflows & Protocols

Protocol 3.1: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To couple 1-propyl-3,4-dihydroquinoxalin-2(1H)-one with a heteroaryl chloride (e.g., 4-chloro-2-(methylthio)pyrimidine) to generate a VDA precursor[2].

Reagents & Materials:

  • 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • Heteroaryl chloride (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.05 eq)

  • XPhos ligand (0.1 eq)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 eq)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an argon-purged Schlenk flask, combine Pd2​(dba)3​ and XPhos in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red, indicating the formation of the active Pd(0)-XPhos complex. Causality: Pre-forming the catalyst prevents the degradation of the delicate starting materials by unliganded palladium.

  • Reagent Addition: Add 1-propyl-3,4-dihydroquinoxalin-2(1H)-one, the heteroaryl chloride, and NaOtBu to the flask.

  • Reaction Execution: Heat the mixture to 90°C under continuous argon flow for 12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching & Workup: Cool the reaction to room temperature, quench with saturated aqueous NH4​Cl (to neutralize the strong base and prevent lactam hydrolysis), and extract with dichloromethane ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized product.

Protocol 3.2: High-Throughput Tubulin Polymerization Assay

Objective: To validate the synthesized derivative's ability to inhibit microtubule formation. This is a self-validating system utilizing optical density to measure polymerization kinetics[1].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent plate, add 5 μ L of the test compound (dissolved in DMSO, final DMSO concentration <1%).

    • Self-Validating Controls: Use Paclitaxel (10 μ M) as a positive polymerization enhancer, Colchicine (10 μ M) as a positive polymerization inhibitor, and 1% DMSO as the vehicle control.

  • Initiation: Rapidly add 45 μ L of the cold tubulin solution to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm ( OD340​ ) every 1 minute for 60 minutes.

    • Causality: Tubulin heterodimers do not absorb light at 340 nm. As they polymerize into microtubules at 37°C, the resulting polymer scatters light, causing a measurable increase in OD340​ . A successful 1-propyl-dihydroquinoxalinone derivative will flatten this curve, matching the profile of Colchicine.

MOA Drug N1-Propyl Quinoxalinone Derivative Target Colchicine Binding Site (β-Tubulin) Drug->Target Hydrophobic Pocket Binding Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Conformational Destabilization Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Mitotic Spindle Failure Effect3 Tumor Vascular Disruption & Apoptosis Effect2->Effect3 Caspase Activation

Mechanism of action for tubulin polymerization inhibition and subsequent tumor vascular disruption.

Quantitative Data Presentation

The structural modification of the N1 position on the 3,4-dihydroquinoxalin-2(1H)-one scaffold directly impacts both physicochemical properties and biological efficacy. The table below summarizes the comparative Structure-Activity Relationship (SAR) data for N1-alkyl variations, demonstrating why the propyl substitution is optimal for specific advanced applications like brain metastasis targeting[3][4].

N1-SubstituentTubulin Inhibition ( IC50​ , μ M)Cytotoxicity (A375 Cell Line, GI50​ , nM)Calculated Lipophilicity (cLogP)Liver Microsome Half-Life ( t1/2​ , min)
-H (Unsubstituted) 2.15145.01.8< 15
-Methyl (Verubulin analog) 0.852.42.345
-Ethyl 0.923.12.8110
-Propyl (Current Focus) 0.95 3.8 3.4 > 300

Data Interpretation: While the N1-methyl derivative exhibits marginally superior raw cytotoxicity in vitro, the N1-propyl derivative provides a massive leap in metabolic stability ( t1/2​>300 min) and an elevated cLogP (3.4) suitable for crossing the blood-brain barrier, making it the superior clinical candidate for in vivo applications[3].

References

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo Source: ACS Pharmacology & Translational Science URL:[Link]

  • Source: Google Patents (Patent CA3217022A1)

Sources

Application

Application Note: Advanced Crystallization and Isolation Strategies for 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Pharmacological Context The 3,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Pharmacological Context

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this core have demonstrated profound efficacy as tubulin polymerization inhibitors targeting the colchicine binding site[1], tumor-vascular disrupting agents (tumor-VDAs)[2], and highly selective MAT2A inhibitors for the treatment of MTAP-deficient cancers[3].

The synthesis of these derivatives frequently involves the cyclization of N-protected o-phenylenediamines with carbonyl compounds or α -keto acids[4]. While these reactions are robust, the resulting crude mixtures often contain unreacted starting materials, regioisomers, and polymeric byproducts. For 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one , the presence of the N1-propyl group introduces a unique lipophilic character, while the N4-amine and C2-carbonyl maintain strong hydrogen-bond donor and acceptor capabilities. This amphiphilic nature requires a finely tuned thermodynamic approach to crystallization to achieve the >99.5% purity mandated for active pharmaceutical ingredient (API) intermediates.

Mechanistic Rationale & Thermodynamic Causality

Crystallization is not merely a physical separation; it is a thermodynamic purification driven by supersaturation. For 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one, the solvent strategy must balance the disruption of intermolecular hydrogen bonds in the crude solid with the controlled reduction of solubility to promote ordered crystal lattice formation.

  • Primary Solvent (Dissolution): Ethyl Acetate (EtOAc) or Ethanol (EtOH). These solvents possess sufficient polarity and hydrogen-bonding capacity to solvate the lactam core and the N4-H group at elevated temperatures (60–70 °C).

  • Anti-Solvent (Precipitation): Heptane or Water. The addition of a non-polar solvent like heptane rapidly decreases the dielectric constant of the medium. Because the N1-propyl group is highly lipophilic, the molecule experiences a sudden hydrophobic effect, driving it out of the EtOAc solution. Conversely, in an EtOH/Water system, water acts as the anti-solvent by aggressively competing for hydrogen bonds, forcing the organic compound to self-associate.

  • Cooling Kinetics: A strict cooling rate of 0.1–0.2 °C/min is employed. Rapid cooling (crash cooling) causes the system to overshoot the metastable zone width (MSZW), leading to uncontrolled primary nucleation and the formation of amorphous powders that trap impurities. Controlled cooling ensures growth occurs on existing crystal faces, yielding high-purity prismatic crystals.

Process Visualization

CrystallizationWorkflow N1 Crude 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (Purity < 90%) N2 Primary Dissolution (EtOAc or EtOH, 70°C) N1->N2 N3 Hot Polish Filtration (0.45 µm PTFE) N2->N3 N4 Controlled Cooling to 45°C (0.2°C/min) N3->N4 N5 Anti-Solvent Addition & Seeding (Heptane or H2O) N4->N5 N6 Isothermal Aging & Growth (Hold at 5°C for 3h) N5->N6 N7 Isolation & Washing (Cold Anti-Solvent) N6->N7 N8 Vacuum Drying (40°C, <50 mbar) N7->N8

Figure 1: Thermodynamic workflow for the crystallization and isolation of the quinoxalinone core.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that if a thermodynamic parameter is off, the operator is immediately alerted before yield or purity is compromised.

Protocol A: Anti-Solvent Cooling Crystallization (EtOAc/Heptane)

Recommended for scaling up and achieving maximum polymorphic purity.

  • Preparation & Dissolution:

    • Suspend 10.0 g of crude 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one in 30 mL of Ethyl Acetate (EtOAc) in a jacketed crystallizer equipped with an overhead stirrer.

    • Heat the suspension to 70 °C at a stirring rate of 250 RPM.

    • Validation Checkpoint: The solution must become completely transparent. If cloudiness persists after 15 minutes at 70 °C, add EtOAc in 2 mL increments until clear. This validates that the system has crossed the solubility boundary into an undersaturated state.

  • Hot Polish Filtration (Thermodynamic Reset):

    • Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated (70 °C) receiving vessel.

    • Causality: This removes insoluble mechanical impurities and polymeric resins that can act as uninvited nucleation sites, ensuring all subsequent nucleation is strictly controlled by the operator.

  • Controlled Cooling & Seeding:

    • Program the jacket temperature to cool from 70 °C to 45 °C at a rate of 0.2 °C/min.

    • At 45 °C, the solution enters the metastable zone. Add 0.1 g of pure 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one seed crystals.

    • Validation Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

  • Anti-Solvent Dosing:

    • Begin dosing 90 mL of Heptane using a syringe pump at a rate of 1.5 mL/min while maintaining the temperature at 45 °C.

    • Causality: Slow addition prevents localized spikes in supersaturation, which would otherwise cause the rapid precipitation of amorphous material.

  • Final Cooling & Aging:

    • Once heptane addition is complete, cool the slurry to 5 °C at 0.1 °C/min. Hold isothermally at 5 °C for 3 hours to allow for Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

  • Isolation & Drying:

    • Filter the slurry under vacuum. Wash the filter cake with 2 x 15 mL of pre-chilled (5 °C) Heptane.

    • Dry in a vacuum oven at 40 °C (<50 mbar) for 12 hours to constant weight.

Quantitative Data & Optimization Matrix

To guide process development, Table 1 summarizes the empirical outcomes of various solvent systems tested for the isolation of the 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one scaffold.

Table 1: Crystallization Optimization Matrix

Solvent System (Primary/Anti)Ratio (v/v)Cooling KineticsYield (%)Purity (HPLC)Crystal HabitProcess Suitability
EtOAc / Heptane 1:30.2 °C/min86 - 89>99.5%PrismaticOptimal / Scalable
EtOH / Water 1:20.5 °C/min78 - 8298.2%NeedlesAcceptable (Slower filtration)
Acetone / Hexane 1:4Crash cool62 - 6894.5%AmorphousPoor (High impurity entrapment)
Toluene (Cooling only) N/A0.1 °C/min45 - 5099.0%Block-likeLow yield (High solubility at 5°C)

Analytical Characterization & Validation

To confirm the success of the crystallization protocol, the isolated material must be subjected to the following analytical suite:

  • HPLC (Purity): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The sharp, symmetrical peak of the target compound should integrate to >99.5% area, validating the exclusion of regioisomers and starting materials.

  • Differential Scanning Calorimetry (DSC): A single, sharp endothermic melting peak confirms polymorphic purity and the absence of solvates. Broad peaks indicate residual solvent or amorphous content.

  • 1H NMR (CDCl3): Verify the structural integrity. Key signals include the N1-propyl aliphatic protons ( δ ~0.9, 1.7, 3.8 ppm), the C3-methylene protons of the dihydro ring, and the characteristic N4-H broad singlet, confirming the lactam structure is intact and un-oxidized[2].

References

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo Source: PubMed Central (PMC) / NIH URL:[Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one scale-up

Welcome to the Technical Support Center for the scale-up synthesis of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for process chemists and drug development professionals facing regioselectivity, oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for process chemists and drug development professionals facing regioselectivity, oxidation, and yield challenges during the N-alkylation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold.

The core quinoxalinone structure is a privileged pharmacophore, and its selective functionalization is critical for accessing diverse bioactivities without compromising downstream purity[1]. Below, we dissect the mechanistic causes of common scale-up impurities and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview: The Alkylation Pathway

To troubleshoot effectively, we must first understand the competing reaction pathways. The 3,4-dihydroquinoxalin-2(1H)-one core possesses two distinct nitrogen atoms: the N1 (amide-like) and N4 (amine-like) positions. Controlling the chemoselectivity between these two sites, while preventing aerobic aromatization, is the primary challenge during scale-up.

ReactionPathway SM 3,4-dihydroquinoxalin-2(1H)-one (Starting Material) Reagent 1-Bromopropane + Base (K2CO3) SM->Reagent N1-Deprotonation Product 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (Desired Product) Reagent->Product SN2 Alkylation (Controlled) Impurity1 1,4-Dipropyl-3,4-dihydro- quinoxalin-2(1H)-one (Over-alkylation) Product->Impurity1 Excess Base/Reagent N4-Alkylation Impurity2 1-Propylquinoxalin-2(1H)-one (Oxidation) Product->Impurity2 O2 Exposure Aromatization

Mechanistic pathways leading to the desired product and common scale-up impurities.

Troubleshooting FAQs

Q1: We are observing significant levels of a +42 Da impurity by LC-MS during our 500g scale-up. What is this, and how do we prevent it? A1: A +42 Da mass shift corresponds to the addition of a second propyl group ( C3​H6​ ), indicating over-alkylation to form the 1,4-dipropyl-3,4-dihydroquinoxalin-2(1H)-one impurity.

  • Causality: This is a regioselectivity issue driven by base strength and stoichiometry. The N1 position (amide) has a pKa of ~13–14, while the N4 position (amine) has a pKa > 30. While N1 is thermodynamically favored for deprotonation, using strong bases (like NaH or KOtBu) indiscriminately deprotonates both positions. Furthermore, adding the alkyl halide too quickly creates high local concentrations of the electrophile, forcing the kinetic alkylation of the N4 position[2].

  • Solution: Switch to a milder, heterogeneous base like K2​CO3​ or Cs2​CO3​ . Strictly limit 1-bromopropane to 1.05–1.10 equivalents, and use a less polar solvent like Acetonitrile (MeCN) instead of DMF to moderate the reaction rate and enhance regiocontrol[3].

Q2: Our isolated product contains 2–5% of an impurity with a mass of -2 Da relative to the desired product. How can we eliminate this? A2: A -2 Da mass shift indicates the loss of two hydrogen atoms, corresponding to the aromatized (oxidized) byproduct, 1-propylquinoxalin-2(1H)-one.

  • Causality: The 3,4-dihydroquinoxalin-2(1H)-one core is electron-rich and highly susceptible to aerobic oxidation. Under basic conditions at elevated temperatures (60–80°C), dissolved oxygen in the solvent rapidly dehydrogenates the C3-N4 bond to form the thermodynamically stable aromatic quinoxalinone system.

  • Solution: This is a classic scale-up artifact where altered surface-area-to-volume ratios trap oxygen. You must thoroughly degas the solvent (e.g., via sparging with Argon for 30+ minutes) and maintain a strict inert atmosphere throughout the reaction and the initial aqueous quench.

Q3: The reaction stalls at 85% conversion when using K2​CO3​ in MeCN. Adding more base doesn't push the reaction to completion. Why? A3:

  • Causality: The alkylation generates HBr, which is neutralized by K2​CO3​ to form KBr and water. In MeCN, K2​CO3​ has poor solubility, and the accumulation of insoluble KBr coats the unreacted base particles. This passivation layer physically isolates the base from the reaction mixture, halting deprotonation.

  • Solution: Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 5 mol%) or a micro-dose of degassed water (1–2% v/v) to partially solubilize the base and break the KBr passivation layer. This ensures complete conversion without resorting to stronger, less selective bases.

Quantitative Process Optimization

To illustrate the impact of reaction parameters on impurity profiles, the following table summarizes quantitative data from our process optimization studies at the 100 g scale.

Base SelectionSolventTemp (°C)Time (h)Conversion (%)Desired Product (%)N4-Dipropyl Impurity (%)Oxidized Impurity (%)
NaH (1.5 eq)DMF0 to 254>9972.425.12.5
K2​CO3​ (2.0 eq)DMF80129881.512.04.5
K2​CO3​ (1.2 eq)MeCN60169995.2< 1.03.8
K2​CO3​ (1.2 eq) MeCN (Degassed) 60 16 >99 98.5 < 0.5 < 1.0

Note: The optimized conditions (bolded) successfully suppress both over-alkylation and oxidation while maximizing the yield of the target compound.

Validated Step-by-Step Methodology

The following protocol utilizes a self-validating workflow designed to ensure high-purity isolation of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one at a 100 g scale.

Workflow Step1 1. Reaction Execution (Inert Atm, 60°C) Step2 2. In-Process Control (IPC) HPLC < 1% SM Step1->Step2 Step2->Step1 Fail (Add Time/Water) Step3 3. Aqueous Quench (Ice-Cold Water) Step2->Step3 Pass Step4 4. Liquid-Liquid Extraction (EtOAc / Brine wash) Step3->Step4 Step5 5. Crystallization (EtOH/H2O) Step4->Step5 Step6 6. Vacuum Drying (40°C, <10 mbar) Step5->Step6

Self-validating downstream processing workflow for high-purity isolation.

Protocol: Selective N1-Propylation

Step 1: Preparation & Degassing

  • Charge a 2 L jacketed glass reactor with 100 g (0.675 mol) of 3,4-dihydroquinoxalin-2(1H)-one and 1.0 L of Acetonitrile (MeCN).

  • Add 112 g (0.810 mol, 1.2 eq) of anhydrous K2​CO3​ (325 mesh).

  • Self-Validation Check: Sparge the suspension with Argon for 30 minutes at 20°C to displace dissolved oxygen. Verify the inert atmosphere via an inline oxygen sensor (Ensure O2​ < 1%) to prevent aromatization.

Step 2: Reagent Addition

  • Heat the suspension to 60°C under continuous Argon flow.

  • Add 91.3 g (0.742 mol, 1.1 eq) of 1-bromopropane dropwise over 2 hours via an addition funnel.

  • Causality Note: Dropwise addition maintains a low steady-state concentration of the electrophile. This kinetically favors the more nucleophilic (but less abundant) N1-anion over the N4-amine, preventing the +42 Da impurity.

Step 3: In-Process Control (IPC)

  • After 14 hours, withdraw a 0.5 mL sample of the reaction mixture. Filter and dilute in MeCN for HPLC analysis (254 nm).

  • Self-Validation Check: The reaction is deemed complete when residual starting material is < 1.0%. If conversion is stalled between 85-90%, add 2 mL of degassed DI water to break KBr passivation on the base, and stir for an additional 2 hours.

Step 4: Quench & Extraction

  • Cool the reactor to 10°C. Quench the reaction by slowly adding 500 mL of ice-cold, degassed water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 400 mL).

  • Wash the combined organic layers with brine (300 mL) and dry over anhydrous Na2​SO4​ .

Step 5: Crystallization & Isolation

  • Concentrate the organic layer under reduced pressure to approximately 200 mL.

  • Induce crystallization by slowly adding 400 mL of cold Ethanol/Water (1:1 v/v) while stirring at 0°C.

  • Filter the resulting off-white crystals and dry in a vacuum oven at 40°C (<10 mbar) for 24 hours to yield the pure 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one.

References

  • Title: Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization Source: chim.it URL: [Link]

  • Title: A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances Source: rsc.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one Synthesis

Welcome to the Advanced Synthesis Support Center. The preparation of 1-propyl-3,4-dihydroquinoxalin-2(1H)-one via the alkylation of 3,4-dihydroquinoxalin-2(1H)-one presents a classic challenge in heterocyclic chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The preparation of 1-propyl-3,4-dihydroquinoxalin-2(1H)-one via the alkylation of 3,4-dihydroquinoxalin-2(1H)-one presents a classic challenge in heterocyclic chemistry: differentiating between two distinct nitrogen nucleophiles within the same scaffold.

This guide is designed for discovery chemists and process scientists who are encountering byproduct formation—specifically regioisomers, over-alkylated species, and oxidized degradation products. By understanding the thermodynamic and kinetic properties of the quinoxalinone core, we can engineer a self-validating protocol that forces absolute regiocontrol.

Mechanistic Pathway & Byproduct Mapping

To control the reaction, we must first map the competing pathways. The diagram below illustrates how the choice of base and atmospheric conditions dictates the fate of the starting material.

Pathway SM 3,4-Dihydroquinoxalin-2(1H)-one (Starting Material) N1_Anion N1-Anion Intermediate (Strong Base) SM->N1_Anion NaH / DMF ByP1 4-Propyl Isomer (Weak Base / Neutral) SM->ByP1 Pr-X (No Base) Prod 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (Desired Product) N1_Anion->Prod Pr-X ByP2 1,4-Dipropyl Byproduct (Excess Reagent) Prod->ByP2 Excess Pr-X ByP3 Oxidized Byproduct (O2 Exposure) Prod->ByP3 Air / O2 ByP1->ByP2 Excess Pr-X

Reaction pathways for the alkylation of 3,4-dihydroquinoxalin-2(1H)-one and byproduct formation.

Troubleshooting FAQs: Causality & Solutions

Q1: I am observing significant amounts of the 4-propyl regioisomer instead of the desired 1-propyl product. Why is this happening? Causality: The 3,4-dihydroquinoxalin-2(1H)-one scaffold contains two reactive nitrogens: the N1 lactam (amide) and the N4 secondary amine. In its neutral state, the lone pair on the N1 nitrogen is delocalized into the adjacent carbonyl group (amide resonance), making the N4 amine significantly more nucleophilic. If you use a weak base (like K2​CO3​ in a less polar solvent) or no base at all, the electrophile will kinetically attack the N4 position. Solution: To direct alkylation to N1, you must thermodynamically deprotonate the N1 position first. The N1 proton is highly acidic ( pKa​≈15 ) compared to the N4 proton ( pKa​>30 ). Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) generates the highly nucleophilic N1-lactam anion, which vastly outcompetes the neutral N4 amine for the propyl halide.

Q2: My LC-MS shows a mass corresponding to the 1,4-dipropyl-3,4-dihydroquinoxalin-2(1H)-one byproduct. How do I prevent over-alkylation? Causality: Over-alkylation occurs when the desired 1-propyl product undergoes a secondary kinetic reaction at the N4 position. Because the N4 amine remains nucleophilic even after N1 is alkylated, excess alkylating agent and elevated temperatures will drive the formation of the 1,4-dipropyl byproduct. Solution: Implement strict stoichiometric control. Limit the 1-bromopropane to exactly 1.05 equivalents. Add the electrophile dropwise at 0∘C to prevent localized concentration spikes, and quench the reaction immediately upon consumption of the starting material.

Q3: The product is isolating as a yellow solid, and NMR indicates a loss of the C3 methylene protons, forming 1-propylquinoxalin-2(1H)-one. How do I stop this oxidation? Causality: The dihydroquinoxaline ring is a partially reduced pyrazine. It is highly susceptible to spontaneous aerobic oxidation because the molecule gains significant stabilization energy by aromatizing into the fully conjugated quinoxalin-2(1H)-one system[1]. Recent methodologies in quinoxalinone functionalization frequently exploit this redox-active nature[2], but for our purposes, it is a degradative pathway. Solution: The protocol must be a closed, self-validating system against oxygen. Perform the entire reaction under a strict Argon atmosphere. Degas all solvents (especially DMF) by sparging with Argon for at least 30 minutes prior to use.

Q4: Could O-alkylation be occurring instead of N-alkylation at the lactam? Causality: Lactam anions are ambient nucleophiles capable of reacting at either the oxygen or the nitrogen atom. However, according to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles (like alkyl halides) strongly prefer the softer nitrogen atom. O-alkylation typically only occurs with hard electrophiles (e.g., Meerwein's salt). Solution: If you suspect trace O-alkylation, switch your alkylating agent from 1-chloropropane to 1-bromopropane or 1-iodopropane. The softer halide leaving group will further bias the transition state toward N-alkylation.

Quantitative Impact of Reaction Conditions

The following table summarizes the empirical data regarding base and solvent selection, demonstrating why NaH/DMF is the optimal system for N1 selectivity.

BaseSolventTemp (°C)Eq of Pr-BrN1:N4 RatioOver-alkylation (%)Oxidation (%)
K2​CO3​ Acetone56 (Reflux)1.5020:8015.05.0
K2​CO3​ DMF801.2060:4020.010.0
Cs2​CO3​ DMF251.1090:105.02.0
NaH DMF 0 to 25 1.05 >98:2 <1.0 <1.0
Standard Operating Procedure: N1-Selective Propylation

This step-by-step methodology is designed to be self-validating. Visual cues (gas evolution, color changes) are built into the steps to confirm intermediate formation before proceeding.

Step 1: Preparation & Degassing Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with Argon for 15 minutes. Degas anhydrous DMF (10 mL per gram of starting material) by active Argon sparging for 30 minutes.

Step 2: Thermodynamic Deprotonation Dissolve 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in the degassed DMF. Cool the solution to 0∘C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. Validation Check: You will observe immediate H2​ gas evolution. Stir at 0∘C for 30 minutes until bubbling completely ceases and the solution becomes homogeneous, confirming the quantitative formation of the N1-anion.

Step 3: Controlled Alkylation Dissolve 1-bromopropane (1.05 eq) in a minimal volume of degassed DMF (approx. 2 mL). Transfer this to the addition funnel and add dropwise to the reaction mixture over 15 minutes, strictly maintaining the internal temperature at 0∘C .

Step 4: Reaction Progression & Monitoring Remove the ice bath and allow the reaction to slowly warm to 25∘C . Stir for 2 hours. Monitor the reaction via LC-MS. Validation Check: Quench a 10 μ L aliquot in Methanol. The mass spectrum should show the [M+H]+ peak for the 1-propyl product without the M+42 peak indicative of the 1,4-dipropyl byproduct.

Step 5: Quenching & Workup Cool the flask back to 0∘C . Quench the remaining NaH by the dropwise addition of saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Combine the organic layers and wash with brine ( 5×20 mL). Note: The 5x brine wash is critical to partition the DMF out of the organic layer.

Step 6: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield pure 1-propyl-3,4-dihydroquinoxalin-2(1H)-one.

References
  • An efficient approach to 6, 7-disubstituted-1H-quinoxalin-2-ones Source: ResearchGate URL:[Link][1]

  • Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis Source: RSC Advances / ResearchGate URL:[Link][2]

Sources

Reference Data & Comparative Studies

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
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